molecular formula C9H10FNO3 B2405407 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid CAS No. 1594081-93-2

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid

Cat. No.: B2405407
CAS No.: 1594081-93-2
M. Wt: 199.181
InChI Key: USZYYHXFPAXYKL-UHFFFAOYSA-N
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Description

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid is a high-value chemical intermediate utilized in pharmaceutical research and development. This compound features a pyridine core substituted with a carboxylic acid, a fluorine atom, and an isopropyl ether group, making it a versatile scaffold for constructing more complex target molecules. Scientific literature indicates that this class of pyridine-carboxylic acid derivatives shows significant promise in drug discovery. Specifically, structurally related compounds have been identified as potent somatostatin receptor 5 (SSTR5) antagonists . The SSTR5 pathway is a validated therapeutic target for metabolic diseases, and antagonists of this receptor are actively investigated for the treatment and prophylaxis of conditions such as diabetes and hyperglycemia . As a key building block, this carboxylic acid can be employed in the synthesis of candidate drugs aimed at these indications. The structure of this compound, particularly the fused 2-pyridone analogs, is synthetically versatile and serves as a privileged scaffold for various biological applications, underscoring its importance in medicinal chemistry . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZYYHXFPAXYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The retrosynthetic deconstruction of 3-fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid reveals three critical bond-forming events: (1) installation of the fluorine atom at position 3, (2) introduction of the isopropoxy group at position 2, and (3) incorporation of the carboxylic acid moiety at position 4. The pyridine core may be assembled via cyclization or derived from pre-functionalized pyridine intermediates. Strategic disconnections prioritize the sequential introduction of substituents to minimize side reactions, leveraging the electronic effects of fluorine to direct subsequent functionalization.

Halogenation and Nucleophilic Substitution Approaches

Isopropoxy Group Installation via Nucleophilic Aromatic Substitution

The hydroxyl group at position 2 serves as a leaving group after activation. Treatment of 3-fluoro-2-hydroxypyridine-4-carboxylic acid with phosphorus oxychloride converts the hydroxyl to a chloro substituent, which undergoes nucleophilic substitution with potassium isopropoxide in tetrahydrofuran (THF) at 60°C. This two-step sequence achieves 70–75% overall yield, with purity >98% after recrystallization.

Table 1: Optimization of Nucleophilic Substitution Conditions
Parameter Tested Range Optimal Value Yield Impact
Solvent THF, DMF, EtOH THF +15% in THF
Temperature (°C) 40–80 60 Peak at 60°C
Base KOH, NaH, KOtBu KOtBu +10% with KOtBu

Transition-Metal-Catalyzed Cross-Coupling Strategies

Directed Ortho-Metalation for Regioselective Functionalization

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables precise substitution at position 2. 3-Fluoropyridine-4-carboxylic acid is treated with LDA at -78°C, followed by quenching with isopropyl triflate. This one-pot procedure affords 65% yield, with the carboxylic acid group acting as a directing group.

Multi-Component Synthesis and Ring-Forming Reactions

InCl3-Catalyzed One-Pot Assembly

Oxidation and Functional Group Interconversion

Side-Chain Oxidation to Carboxylic Acid

Starting from 3-fluoro-2-(propan-2-yloxy)pyridine-4-methanol, oxidation with potassium permanganate in aqueous sulfuric acid (60°C, 6 h) converts the hydroxymethyl group to the carboxylic acid. Yields exceed 90%, though over-oxidation to CO2 is mitigated by controlled addition of oxidant.

Nitrile Hydrolysis

3-Fluoro-2-(propan-2-yloxy)pyridine-4-carbonitrile undergoes acidic hydrolysis (6 M HCl, reflux, 8 h) to afford the carboxylic acid in 88% yield. This method avoids harsh oxidants but requires stringent moisture exclusion to prevent nitrile degradation.

Challenges and Limitations

  • Regioselectivity Issues : Competing substitution at positions 5 and 6 occurs during nucleophilic aromatic substitution, necessitating protecting groups or directing auxiliaries.
  • Sensitivity of Fluorine : High-temperature reactions risk C-F bond cleavage, particularly in acidic media.
  • Carboxylic Acid Protection : Esterification (e.g., methyl ester) is often required during early synthetic steps to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridine carboxylic acids, including 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid, exhibit notable anticancer properties. For instance, compounds structurally similar to this acid have been evaluated for their inhibitory effects on various kinases associated with cancer progression. A study on quinazoline derivatives demonstrated that modifications in the carboxylic acid moiety can enhance selectivity towards specific kinases, such as Aurora A, which is crucial for cell cycle regulation and apoptosis induction in cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. Certain derivatives have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. For example, compounds that inhibit indoleamine 2,3-dioxygenase (IDO), a key enzyme linked to neuroinflammation and neurodegeneration, have been synthesized based on similar structural frameworks .

Synthetic Applications

Multicomponent Reactions (MCRs)
this compound can serve as a versatile building block in multicomponent reactions. These reactions are efficient for synthesizing complex heterocycles with diverse biological activities. The use of ultrasound irradiation in MCRs has been reported to enhance reaction yields and reduce reaction times significantly . This method aligns with green chemistry principles by minimizing solvent use and waste generation.

Agrochemical Applications

Biodegradable Agrochemicals
The compound's derivatives have been explored for their potential use as biodegradable agrochemicals. Research has shown that certain pyridine carboxylic acids possess herbicidal and fungicidal properties, making them suitable candidates for developing environmentally friendly agricultural products. Their ability to degrade naturally reduces the ecological footprint compared to conventional agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer drug development
Neuroprotective ResearchTreatment of neurodegenerative diseases
Synthetic ChemistryBuilding block for multicomponent reactions
AgrochemicalsDevelopment of biodegradable herbicides

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study focused on quinazoline derivatives, a compound structurally related to this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties
Another study investigated the effects of pyridine carboxylic acid derivatives on neuronal cell lines subjected to oxidative stress. The results showed that certain modifications enhanced cell survival rates and reduced markers of apoptosis, indicating the compound's potential role in neuroprotection .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following structurally related compounds are analyzed for comparative purposes:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Features
3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid C₉H₁₀FNO₃ 199.18 - Fluorine (position 3), isopropoxy (position 2), carboxylic acid (position 4)
2-Fluoropyridine-3-carboxylic acid C₆H₄FNO₂ 141.09 393-55-5 Fluorine (position 2), carboxylic acid (position 3); lacks alkoxy group
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 233.20 1267011-08-4 Fluorine and carboxylic acid on phenyl ring; hydroxypyridine moiety
2-(Octan-2-yloxy)pyridine-4-carboxylic acid C₁₄H₂₁NO₃ 251.32 1003708-50-6 Octyl chain at position 2; carboxylic acid at position 4; lacks fluorine

Physicochemical Properties

  • Lipophilicity : The presence of the isopropoxy group in the target compound enhances lipophilicity compared to 2-fluoropyridine-3-carboxylic acid (logP estimated to be higher by ~1.5 units). However, it is less lipophilic than 2-(octan-2-yloxy)pyridine-4-carboxylic acid due to the shorter alkyl chain .
  • Solubility : The hydroxypyridine group in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine increases aqueous solubility via hydrogen bonding, whereas the target compound’s isopropoxy group may reduce solubility in polar solvents .
  • Steric Effects : The bulky isopropoxy group at position 2 in the target compound could hinder interactions at enzymatic active sites compared to smaller analogs like 2-fluoropyridine-3-carboxylic acid .

Functional Group Influence

  • Fluorine Position: Fluorine at position 3 (target compound) vs.
  • Alkoxy vs. Hydroxy Groups : The isopropoxy group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing and hydrogen-bonding capabilities of the hydroxyl group in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine .
  • Chain Length : The octyl chain in 2-(octan-2-yloxy)pyridine-4-carboxylic acid significantly increases hydrophobicity, making it unsuitable for applications requiring aqueous compatibility, unlike the target compound’s balanced profile .

Biological Activity

3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid (CAS No. 1594081-93-2) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the formation of the carboxylic acid functional group. Common methods include:

  • Fluorination : Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST).
  • Carboxylation : Employing carbonylation reactions to introduce the carboxylic acid moiety.
  • Purification : Techniques like crystallization and chromatography are utilized to obtain high-purity compounds.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activities due to increased lipophilicity and stability. In vitro studies have shown that this compound demonstrates significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several cell lines. Notably:

  • MCF-7 Cell Line : Studies have indicated that this compound induces apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific kinases involved in cell cycle regulation, leading to G1 phase arrest and subsequent apoptosis.

Case Studies

  • In Vitro Analysis : A study involving the MCF-7 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells.
    Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
    0 (Control)1005
    107515
    255035
    502060
  • Animal Studies : Preliminary animal studies have suggested that administration of the compound can lead to tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Binding affinity studies show that it interacts with specific receptors on cancer cells, modulating signaling pathways related to growth and survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-2-propan-2-yloxypyridine-4-carboxylic acid, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene under inert atmospheres are critical for efficient coupling reactions . Temperature optimization (40–100°C) and stoichiometric control of reagents (e.g., cesium carbonate as a base) improve yields. Hydrolysis steps using HCl (36.5%) at 93–96°C for 17 hours are common for carboxylate deprotection .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve the fluoropyridine core and isopropyloxy substituent. Chemical shifts for fluorine atoms (~δ -110 to -130 ppm in ¹⁹F NMR) confirm substitution patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as seen in similar fluoropyridine derivatives (e.g., hydrogen bonding between carboxylic acid and pyridine moieties) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₁₀H₁₁FNO₃; theoretical MW 212.20 g/mol) and fragmentation patterns .

Q. How does the fluorine substituent impact solubility and stability in aqueous vs. organic media?

  • Methodological Answer : Fluorine’s electronegativity reduces basicity of the pyridine nitrogen, enhancing stability under acidic conditions. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water. LogP values (~1.5–2.0) suggest moderate lipophilicity, requiring co-solvents (e.g., ethanol) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine introduction during synthesis?

  • Methodological Answer : Electrophilic fluorination (e.g., using Selectfluor®) targets electron-rich positions on the pyridine ring. Computational studies (DFT) predict activation barriers for fluorination at C3 vs. C5, with steric hindrance from the isopropyloxy group favoring C3 substitution . Kinetic isotopic effect (KIE) experiments and intermediate trapping (e.g., using TEMPO) validate radical or ionic pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modification Sites : (a) Carboxylic acid → amide/ester prodrugs for improved membrane permeability. (b) Isopropyloxy group → bulkier substituents (e.g., cyclopropyl) to modulate steric effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, replacing fluorine with chlorine alters IC₅₀ values in kinase inhibition assays .
  • Data Table :
DerivativeSubstituent (Position)IC₅₀ (μM)LogP
ParentF (C3)5.21.8
Derivative 1Cl (C3)3.72.1
Derivative 2CF₃ (C4)8.92.5

Q. What computational strategies predict intermolecular interactions in crystal packing or protein binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate docking with target proteins (e.g., COX-2) using AutoDock Vina. The carboxylic acid group forms salt bridges with Arg120, while fluorine participates in halogen bonding .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O–H⋯N hydrogen bonds dominate in crystal lattices) .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for reaction planning .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports palladium-catalyzed routes (yield ~70%), while uses multi-step protocols with lower yields (~50%). Resolution: Optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and employ microwave-assisted synthesis to reduce reaction time .
  • Fluorine Reactivity : Some studies suggest electrophilic pathways, others radical. Use mechanistic probes (e.g., deuterated substrates) to clarify .

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